N-(1H-indazol-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of indazole-containing compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzylamines and amines .Chemical Reactions Analysis
The chemical reactions involving indazole-containing compounds are diverse. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Antiproliferative Activity
Several N-phenyl-1H-indazole-1-carboxamides and related compounds have been synthesized and evaluated for their antiproliferative activity against a variety of cancer cell lines. For instance, compounds have shown significant in vitro antiproliferative activity, with certain derivatives being notably effective against colon and melanoma cell lines. The most active compounds induced cell cycle arrest in the G0-G1 phase and increased the ratio between hypophosphorylated pRb and total pRb, indicating potential as cancer therapeutics (Maggio et al., 2011).
Biological Activity and Crystal Structure
The synthesis and evaluation of various indazole derivatives for their biological activity have also been reported, with specific compounds exhibiting effective inhibition on the proliferation of cancer cell lines. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has been highlighted for its distinct inhibitory capacity against cancer cell proliferation (Lu et al., 2017).
Monoamine Oxidase Inhibitors
Indazole- and indole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors are significant for their potential therapeutic applications in treating diseases related to MAO-B activity, with some derivatives showing subnanomolar potency and high selectivity (Tzvetkov et al., 2014).
Antimicrobial Agents
The synthesis of novel compounds derived from 1H-1,2,3-triazole-4-carboxylic acid, which exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, points to the potential application of these compounds as antimicrobial agents (Jadhav et al., 2017).
Antifungal Activity
Research into N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides has explored their antifungal activities against phytopathogenic fungal strains. This work indicates the role that N-substitution with an aromatic heterocyclic system on the benzamide moiety plays in antifungal activity (Raffa et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c23-16(19-12-7-6-11-9-17-20-14(11)8-12)15-10-18-22(21-15)13-4-2-1-3-5-13/h1-10H,(H,17,20)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVDNVSBEVPXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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